4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid
Description
Properties
IUPAC Name |
4,8-dihydroxynaphthalene-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c13-9-4-6(12(17)18)2-8-7(9)1-5(11(15)16)3-10(8)14/h1-4,13-14H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYDFYKMVBSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)C(=O)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,8-Disulfonaphthalene-2,6-dicarboxylic Acid
The initial step involves sulfonation of naphthalene-2,6-dicarboxylic acid using oleum (65% SO₃) at 140°C for 24 hours. The reaction proceeds via electrophilic substitution, where sulfonic acid groups (-SO₃H) are introduced at the 4 and 8 positions of the naphthalene ring. Key parameters include:
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Reactants : Naphthalene-2,6-dicarboxylic acid (1 g), oleum (5 mL).
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Conditions : 140°C, 24-hour stirring under reflux.
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Workup : Precipitation in cold water and neutralization with Na₂CO₃ yields a white solid with 85–90% purity.
Table 1: Characterization Data for 4,8-Disulfonaphthalene-2,6-dicarboxylic Acid
| Property | Value/Observation |
|---|---|
| FT-IR (cm⁻¹) | 1693 (C=O), 1193 (S=O) |
| ¹H-NMR (DMSO-d₆, δ ppm) | 8.48 (s, 2H), 9.60 (s, 2H) |
Hydroxylation via Solid-State Reaction
The sulfonated intermediate undergoes hydroxylation by heating with NaOH at 320°C in a vacuum-sealed tube. This step replaces sulfonic acid groups with hydroxyl groups through a radical-mediated mechanism. Critical factors include:
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Reactants : 4,8-Disulfonaphthalene-2,6-dicarboxylic acid (0.5 g), NaOH (0.25 g).
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Conditions : 320°C for 2 hours, heating rate 6°C/min.
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Workup : Neutralization with HCl yields 4,8-dihydroxynaphthalene-2,6-dicarboxylic acid as a light-yellow precipitate (70–75% yield).
Table 2: Characterization Data for Final Product
| Property | Value/Observation |
|---|---|
| FT-IR (cm⁻¹) | 3586 (O-H), 1729 (C=O) |
| ¹H-NMR (DMSO-d₆, δ ppm) | 7.41 (s, 2H), 8.30 (s, 2H) |
Two-Step Catalytic Oxidation Method
A patented method employs sequential oxidations of 2-acyl-6-alkylnaphthalene precursors using manganese and cobalt catalysts. This approach is favored for industrial scalability due to its continuous-flow compatibility.
First Oxidation: Manganese-Catalyzed Reaction
The precursor 2-acetyl-6-methylnaphthalene is oxidized in acetic acid with Mn(II) acetate at 80–180°C under oxygen. This step converts methyl groups to carboxylic acids while preserving the naphthalene backbone.
Second Oxidation: Cobalt-Bromide Catalyzed Reaction
The intermediate undergoes further oxidation with Co(II) acetate and NaBr in acetic acid at 150–250°C. Bromide ions act as co-catalysts, enhancing electron transfer.
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Catalyst : Co(II) acetate (2 g), NaBr (0.5 g).
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Conditions : 185°C, 25 bar air pressure.
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Yield : 91.5% of 2,6-naphthalenedicarboxylic acid (97.8% purity).
Table 3: Optimization of Oxidation Parameters
| Parameter | First Oxidation | Second Oxidation |
|---|---|---|
| Temperature (°C) | 140 | 185 |
| Pressure (bar) | 25 | 25 |
| Catalyst Loading (wt%) | 15 | 4 |
Alkaline Hydrolysis of Dihydroperoxide Intermediates
A third method, derived from hydrolysis of 2,6-dialkylnaphthalene dihydroperoxides, avoids heavy-metal catalysts. This route emphasizes sustainability and high-purity yields.
Oxidation of 2,6-Dialkylnaphthalenes
2,6-Diisopropylnaphthalene is oxidized in hexane with oxygen and sodium 2-ethylcaproate at 80–110°C. The reaction forms dihydroperoxides, which are isolated by cooling and filtration.
Acidic Hydrolysis
The dihydroperoxide is hydrolyzed in methanol with HCl at 40–65°C, followed by recrystallization from petroleum ether.
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Conditions : 60°C, 30-minute reaction.
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Yield : 98% 2,6-dihydroxynaphthalene, subsequently carboxylated to the target compound.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Sulfonation-Hydroxylation | 75 | 85 | Moderate | High (uses oleum) |
| Catalytic Oxidation | 92 | 98 | High | Moderate (metal catalysts) |
| Hydrolysis | 90 | 97 | Low | Low (no heavy metals) |
Industrial Production and Optimization
While laboratory methods prioritize purity, industrial adaptations focus on cost and throughput. Continuous-flow reactors in the catalytic oxidation method reduce reaction times by 40% compared to batch processes . Solvent recycling and catalyst recovery systems further enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Scientific Research Applications
Environmental Remediation
4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid has been studied for its role in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). Research indicates that certain bacterial strains can utilize this compound as a carbon source, facilitating the breakdown of more complex PAHs into less harmful substances. This bioremediation potential is crucial for cleaning contaminated environments such as oil spills and industrial waste sites.
Case Study : A study highlighted the ability of Pseudomonas species to metabolize naphthalene derivatives, including this compound, showcasing its effectiveness in degrading PAHs under aerobic conditions .
Anticancer Research
Recent investigations have revealed that this compound exhibits anticancer properties. In vitro studies have demonstrated its effects on various cancer cell lines, particularly colon cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation.
Case Study : In a controlled experiment involving human Caco2 colon cancer cells, treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers .
Synthesis of Metal-Organic Frameworks (MOFs)
This compound is also utilized in the synthesis of metal-organic frameworks. These frameworks are important for gas adsorption applications and catalysis due to their high surface area and tunable pore sizes.
Research Insight : The integration of this compound into MOFs has been shown to enhance their structural stability and functional properties. For example, studies have focused on the incorporation of lanthanide ions into MOFs using this compound as a linker to create luminescent materials .
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid involves its ability to interact with various molecular targets through its hydroxyl and carboxyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalene-2,6-dicarboxylic Acid
- Structure : Lacks hydroxyl groups, retaining only the 2,6-dicarboxylic acid substituents.
- Applications : Primarily used in thermoplastic polymers (e.g., polyethylene naphthalate) and MOFs. Its absence of hydroxyl groups reduces hydrogen-bonding capacity but improves thermal stability .
- Key Difference : DHN2,6-DCA’s hydroxyl groups enhance metal coordination and fluorescence properties, whereas naphthalene-2,6-dicarboxylic acid is preferred for industrial polymer synthesis .
4,6-Dihydroxyisophthalic Acid
- Structure : Features hydroxyl groups at positions 4,6 and carboxylic acids at 1,3 on a benzene ring.
- Applications : Used in dye synthesis (e.g., Evans Blue) and as a chelating agent. Its smaller aromatic core limits π-π stacking compared to DHN2,6-DCA .
- Key Difference : The isophthalic acid configuration reduces steric hindrance, favoring applications in small-molecule dyes over MOFs .
Pyridine-2,6-dicarboxylic Acid
- Structure : Replaces the naphthalene core with a pyridine ring, introducing nitrogen heteroatoms.
- Applications: Widely employed in coordination chemistry (e.g., lanthanoid complexes) and as an enzyme inhibitor (e.g., dihydrodipicolinate synthase in Mycobacterium tuberculosis) .
- Key Difference : The pyridine nitrogen enhances Lewis acidity, enabling stronger interactions with transition metals compared to DHN2,6-DCA’s hydroxyl-dominated coordination .
2-Pyrone-4,6-dicarboxylic Acid (PDC)
- Structure : Contains a pyrone ring with dicarboxylic acid groups at positions 4,6.
- Applications: A biodegradable polyester monomer.
- Key Difference : PDC’s pseudoaromatic structure offers biodegradability, whereas DHN2,6-DCA’s aromaticity ensures chemical stability in harsh conditions .
2-Hydroxytetrahydropyran-2,6-dicarboxylic Acid
- Structure : Cyclic ether ring with hydroxyl and dicarboxylic acid groups.
- Applications : Acts as a potent competitive inhibitor (Ki = 58 nM) of tetrahydrodipicolinate N-succinyltransferase, mimicking hydrated intermediates in enzymatic reactions .
- Key Difference : The cyclic ether and hydroxyl groups create a transition-state analog, a functionality absent in DHN2,6-DCA .
Data Table: Comparative Analysis of DHN2,6-DCA and Analogues
Research Findings and Industrial Relevance
- MOF Performance : DHN2,6-DCA-based Zn-DHNDC MOFs exhibit superior proton conductivity (10⁻² S/cm) compared to sulfonated analogs like VNU-23, which prioritize water stability .
- Biological Activity : Pyridine-2,6-dicarboxylic acid derivatives show higher antimicrobial efficacy (MIC ≤ 1.07 µg/mL) than DHN2,6-DCA, attributed to nitrogen-mediated enzyme interactions .
- Environmental Impact : PDC’s biodegradability contrasts with DHN2,6-DCA’s persistence, highlighting divergent applications in sustainable materials versus durable sensors .
Biological Activity
4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid (DHNDA) is a naphthalene derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of DHNDA, supported by relevant data tables and case studies from diverse research sources.
Chemical Structure and Properties
DHNDA has the molecular formula and features two hydroxyl groups and two carboxylic acid groups, which contribute to its reactivity and biological properties. The structural characteristics of DHNDA allow it to interact with various biological targets, influencing cellular processes.
1. Anti-inflammatory Properties
Research indicates that DHNDA exhibits anti-inflammatory effects by modulating the aryl hydrocarbon receptor (AhR). A study demonstrated that DHNDA can significantly induce the expression of cytochrome P450 enzymes ( and ), which are markers of AhR activation in colon cells. This induction is comparable to that induced by potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .
Table 1: Induction of CYP Enzymes by DHNDA
| Compound | CYP1A1 Induction | CYP1B1 Induction |
|---|---|---|
| DHNDA | High | High |
| TCDD | Very High | Very High |
| 1-Hydroxy-2-naphthoic acid | Moderate | Low |
2. Anticancer Activity
In vitro studies have shown that DHNDA can inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in human keratinocytes and inhibit the growth of Helicobacter pylori, suggesting its potential use in treating skin cancers and infections associated with gastric cancers .
Case Study: Effects on Colon Cancer Cells
A study involving human Caco2 colon cancer cells revealed that treatment with DHNDA resulted in a dose-dependent increase in apoptosis markers. The mechanism was linked to the activation of AhR signaling pathways, which led to enhanced expression of pro-apoptotic factors .
3. Antimicrobial Activity
DHNDA has demonstrated antimicrobial properties against several pathogens, including Helicobacter pylori. The compound's ability to disrupt bacterial cell membranes may underlie its effectiveness against these microbes .
Structure-Activity Relationship (SAR)
The biological activity of DHNDA is closely related to its structural features. The presence of hydroxyl and carboxyl groups enhances its interaction with biological receptors and enzymes. Studies suggest that modifications to these functional groups can significantly alter the compound's efficacy as an anti-inflammatory or anticancer agent .
Computational Studies
Recent computational analyses have provided insights into the binding interactions between DHNDA and various biological targets. These studies indicate that the compound shares similar binding characteristics with known AhR ligands, reinforcing its potential as a therapeutic agent in inflammatory diseases .
Q & A
Q. How does the compound’s dual acidity (carboxylic and phenolic protons) influence its coordination chemistry?
- Methodological Answer : Titrate with metal salts (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>) and use UV-Vis/EPR to monitor complex formation. Carboxylic groups typically bind metals at lower pH (pH 3–5), while phenolic hydroxyls participate at higher pH (pH 7–9). X-ray crystallography of metal complexes can reveal binding modes .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and compare with literature. If impurities are suspected, repeat synthesis with stricter SPE purification (HLB cartridges, methanol elution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
